2,6-Diisopropylnaphthalene (2,6-DIPN) is used as a plant growth regulator . It helps inhibit the sprouting of potatoes during storage, especially in combination with chlorpropham . It is intended for use in the manufacturing of products intended to prevent sprouting of stored potatoes . The samples were extracted, partitioned, and were purified using a Florisil® cartridge . The method displayed excellent results during validation, and is suitable for the determination and quantification of the low residual levels of the analyte in the agricultural samples .
2,6-DIPN is an organic compound with the formula
C10H6(i−Pr)2C_{10}H_{6}(i-Pr)_{2}C10H6(i−Pr)2
(where i-Pr = isopropyl) . It is one of several isomers of diisopropylnaphthalene . It is a white or colorless solid . 2,6-DIPN can be oxidized to 2,6-naphthalenedicarboxylic acid .2,6-DIPN is structurally similar to other plant growth regulators commonly found in plant tissues . It helps inhibit the sprouting of potatoes during storage . It is intended for use in the manufacturing of products intended to prevent sprouting of stored potatoes .
Alkylnaphthalenes, which includes 2,6-DIPN, are used regularly as lubricants in the automotive industry . Increasingly, these substances are detected in foods such as tea, cereals, and herbs .
2,6-Diisopropylnaphthalene is an organic compound with the chemical formula C₁₀H₁₄, characterized by two isopropyl groups attached to the naphthalene structure. It appears as a white or colorless solid and is one of several isomers of diisopropylnaphthalene. This compound is primarily used as a plant growth regulator, particularly in inhibiting the sprouting of potatoes during storage, especially when combined with chlorpropham .
The primary biological activity of 2,6-Diisopropylnaphthalene is its function as a plant growth regulator. It effectively inhibits sprouting in stored potatoes, which helps in prolonging their shelf life and reducing waste during storage. Studies have indicated that it poses no significant risk to human health upon exposure .
Several methods exist for synthesizing 2,6-Diisopropylnaphthalene:
Research on interaction studies involving 2,6-Diisopropylnaphthalene has focused on its metabolic pathways and toxicity. Studies indicate that its metabolism in animals primarily occurs through oxidation of the isopropyl side chains. There are no significant hypersensitivity reactions reported in humans or animals exposed to this compound .
Several compounds share structural similarities with 2,6-Diisopropylnaphthalene. These include:
Compound | Structure Positioning | Key Properties |
---|---|---|
2,6-Diisopropylnaphthalene | Isopropyl at positions 2 and 6 | Plant growth regulator; inhibits potato sprouting |
1,2-Diisopropylnaphthalene | Isopropyl at positions 1 and 2 | Different reactivity; less studied for biological effects |
2,7-Diisopropylnaphthalene | Isopropyl at positions 2 and 7 | Varying biological activity; potential applications in agriculture |
Naphthalene | No substituents | Base compound; used widely in industrial applications |
Zeolites enable precise control over transition states during naphthalene isopropylation due to their microporous structures. H-mordenite (MOR) exhibits exceptional shape selectivity for 2,6-DIPN by restricting bulky intermediates. Its 12-membered ring channels (≈7 Å) favor linear transition states, excluding isomers like 1,3-DIPN or 1,4-DIPN, which require wider pore spaces.
Key Mechanistic Insights:
Dealumination of H-mordenite enhances selectivity by altering acidity and pore geometry. Acid treatment removes extra-framework aluminum (Alef), reducing strong Brønsted acid sites that promote isomerization.
Mechanistic Impacts:
Optimal Dealumination:
Reaction temperature governs whether kinetic or thermodynamic control dominates.
Kinetic Control (Low Temperatures: 200–250°C):
Thermodynamic Control (High Temperatures: ≥300°C):
Temperature Range | Dominant Control | Major Products |
---|---|---|
150–250°C | Kinetic | α,α-DIPN, 1-IPN |
250–300°C | Hybrid | β,β-DIPN (2,6-DIPN) |
>300°C | Thermodynamic | 2,7-DIPN, TriIPN |
Y-Type Zeolite (FAU):
β-Zeolite (BEA):
Critical Differences:
High-pressure crystallization represents a sophisticated approach for enhancing the separation efficiency of 2,6-diisopropylnaphthalene from its structural isomers through the manipulation of solid-liquid phase equilibria [2]. This technique leverages elevated pressure conditions to precipitate the target isomer preferentially, exploiting the differential melting point characteristics among diisopropylnaphthalene variants [2].
The fundamental principle underlying high-pressure crystallization involves altering the original solid-liquid phase equilibrium by applying external pressure, thereby favoring the precipitation of isomers with higher melting points [2]. Research has demonstrated that 2,6-diisopropylnaphthalene, possessing a melting point of 69.5°C, exhibits superior crystallization behavior under pressurized conditions compared to its closest structural analog, 2,7-diisopropylnaphthalene, which melts at -3.0°C [2] [18].
Pioneering work by Koide and colleagues established the viability of high-pressure crystallization for disubstituted naphthalene derivatives, demonstrating successful separation under pressures ranging from 49.03 to 245.17 megapascals [2]. Subsequently, Yamamoto et al. advanced this methodology by combining high-pressure crystallization with solvent crystallization techniques, achieving filtration at pressures between 0.98 and 7.84 megapascals [2].
Specific to 2,6-diisopropylnaphthalene purification, Tsuzukago and colleagues developed a high-pressure crystallization protocol operating at pressures between 8.11 and 30.40 megapascals [2]. This methodology successfully processed feedstock containing 85% or greater 2,6-diisopropylnaphthalene concentration, ultimately achieving product purities exceeding 95% [2]. Furthermore, implementation of centrifugal separation following high-pressure crystallization enhanced product purity to 99% [2].
Table 1: High-Pressure Crystallization Parameters for 2,6-Diisopropylnaphthalene Enrichment
Parameter | Value Range | Product Purity | Reference Pressure (MPa) |
---|---|---|---|
Operating Pressure | 8.11-30.40 MPa | >95% | Standard conditions |
Enhanced Separation | 8.11-30.40 MPa | 99% | With centrifugal separation |
Feed Concentration | ≥85% | Variable | Minimum requirement |
Temperature Control | Room temperature | Optimized | Pressure-dependent |
The efficiency of high-pressure crystallization correlates directly with the proximity of applied pressure to specific thermodynamic parameters [2]. Research indicates that higher-purity crystals are obtained when the pressure required for residual liquid removal approaches the solid-liquid modification pressure of the pure substance [2]. This relationship provides a theoretical framework for optimizing operational parameters in industrial applications.
The primary advantage of high-pressure crystallization lies in its ability to overcome the thermodynamic limitations imposed by eutectic point formation [2]. The binary system of 2,6-diisopropylnaphthalene and 2,7-diisopropylnaphthalene exhibits a eutectic point at approximately -13.7°C, which traditionally limits conventional crystallization approaches to purities below 98% [1] [2].
Distillation serves as the primary pretreatment methodology for multicomponent isopropylnaphthalene mixtures, enabling the concentration of diisopropylnaphthalene fractions prior to fine purification processes [2]. The effectiveness of distillation strategies depends critically on the exploitation of boiling point differentials among various isopropylnaphthalene compounds and the implementation of appropriate column configurations [2].
The boiling point characteristics of diisopropylnaphthalene isomers present significant challenges for conventional distillation approaches [2]. Analysis of thermophysical properties reveals that 2,6-diisopropylnaphthalene exhibits a boiling point of 319.6°C, while its closest isomer, 2,7-diisopropylnaphthalene, boils at 317.0°C, representing a difference of merely 2.6°C [2] [10]. This narrow separation factor necessitates sophisticated distillation strategies to achieve meaningful enrichment [2].
Table 2: Boiling Point Analysis of Diisopropylnaphthalene Isomers for Distillation Design
Isomer | Boiling Point (°C) | Difference from 2,6-DIPN (°C) | Separation Difficulty |
---|---|---|---|
1,3-Diisopropylnaphthalene | 308.6 | -11.0 | Moderate |
1,7-Diisopropylnaphthalene | 309.2 | -10.4 | Moderate |
1,5-Diisopropylnaphthalene | 311.1 | -8.5 | Moderate |
1,4-Diisopropylnaphthalene | 314.6 | -5.0 | Challenging |
2,7-Diisopropylnaphthalene | 317.0 | -2.6 | Very Challenging |
1,6-Diisopropylnaphthalene | 317.5 | -2.1 | Very Challenging |
2,3-Diisopropylnaphthalene | 318.0 | -1.6 | Extremely Challenging |
2,6-Diisopropylnaphthalene | 319.6 | 0.0 | Reference |
Vacuum distillation represents the preferred operational mode for multicomponent isopropylnaphthalene separation, primarily due to thermal stability considerations [2]. Research has established that 2,6-diisopropylnaphthalene may undergo decomposition reactions when subjected to temperatures exceeding 350°C, necessitating bottom temperature control below this threshold [2]. Vacuum operation enables reduced boiling points, thereby maintaining thermal integrity while achieving separation objectives [2].
Multi-tower series distillation configurations have demonstrated superior performance compared to single-column arrangements [2]. Yang and colleagues successfully implemented a three-tower series distillation system that addressed naphthalene crystallization and pipe plugging issues while achieving diisopropylnaphthalene isomer mixtures with 99.3% purity [2]. This configuration enables sequential separation of different boiling point ranges, enhancing overall separation efficiency [2].
Column efficiency considerations play a crucial role in distillation strategy optimization [26]. For bubble-cap columns processing hydrocarbon systems, efficiency values typically range from 40% for vacuum operations to 80% for high-pressure conditions [26]. The relationship between pressure and efficiency reflects the enhanced vapor-liquid contact achieved under elevated pressure conditions [26].
Table 3: Distillation Column Efficiency Parameters for Aromatic Hydrocarbon Separation
Operating Condition | Column Efficiency (%) | Application Range | Theoretical Stages Required |
---|---|---|---|
High Pressure | 80 | >2 atm | Reduced |
Normal Pressure | 60 | 1 atm | Standard |
Vacuum | 40 | <1 atm | Increased |
Specialized Design | 60-90 | Variable | Optimized |
Dividing wall column technology offers potential advantages for multicomponent isopropylnaphthalene separation by reducing equipment requirements and energy consumption [2]. Guo and colleagues demonstrated that dividing wall configurations can replace conventional single-tower or multi-tower series arrangements while achieving equivalent separation performance with reduced capital investment [2].
The integration of distillation with downstream purification processes requires careful consideration of cut point optimization [2]. Temperature-cut selection must balance the concentration of target isomers in the overhead product against the retention of undesirable components, particularly considering the subsequent crystallization or adsorption requirements [2].
Solvent-assisted fractional crystallization provides enhanced separation efficiency for 2,6-diisopropylnaphthalene purification by exploiting differential solubility characteristics in carefully selected solvent systems [2]. This approach circumvents the limitations imposed by eutectic point formation in melt crystallization while enabling operation under milder temperature conditions [2].
The selection of appropriate solvents represents the critical factor determining crystallization efficiency [2]. Research has identified C1-C4 aliphatic alcohols, including ethanol, propanol, and isopropanol, as particularly effective for 2,6-diisopropylnaphthalene recrystallization [2]. These solvents operate effectively within temperature ranges from -30°C to 25°C, providing operational flexibility while maintaining high separation selectivity [2].
Ethanol has emerged as the most widely utilized solvent for 2,6-diisopropylnaphthalene purification, demonstrating consistent performance across temperature ranges from 0°C to 25°C [2]. Patents from Shanghai Petrochemical Research Institute document successful purification protocols using ethanol-based recrystallization with product purities exceeding 95% [2]. The effectiveness of ethanol stems from its ability to selectively dissolve impurity isomers while precipitating the target compound under controlled cooling conditions [2].
Table 4: Solvent Performance Characteristics for 2,6-Diisopropylnaphthalene Crystallization
Solvent System | Temperature Range (°C) | Selectivity | Recovery Efficiency | Operational Complexity |
---|---|---|---|---|
Ethanol | 0 to 25 | High | >95% | Low |
Methanol | -30 to 0 | Moderate | >90% | Moderate |
Isopropanol | 0 to 25 | High | >95% | Low |
Propanol | 0 to 25 | High | >95% | Low |
Ethyl Acetate | 15 to 25 | Moderate | >85% | Moderate |
Acetone | 10 to 25 | Moderate | >85% | Moderate |
Mixed Solvents | Variable | Enhanced | >98% | High |
Methanol presents unique characteristics as a crystallization solvent, exhibiting minimal solubility for isopropylnaphthalene compounds [2]. Shiosaki and colleagues observed that methanol-based systems often result in two-phase separation even when initially heated to form uniform solutions, subsequently cooling to precipitate the desired product [2]. This behavior enables high selectivity but requires careful process control to optimize recovery efficiency [2].
Advanced solvent systems incorporating mixed compositions demonstrate enhanced performance compared to single-component solvents [2]. The combination of ethanol and acetone, implemented by Saima, utilizes volume ratios ranging from 0.01:1 to 100:1 (mixed solvents to diisopropylnaphthalene) followed by the addition of water as a poor solvent to precipitate purified 2,6-diisopropylnaphthalene [2]. This anti-solvent precipitation approach enables precise control over crystallization kinetics [2].
Table 5: Process Optimization Parameters for Solvent-Assisted Crystallization
Process Variable | Optimal Range | Effect on Purity | Effect on Yield | Control Criticality |
---|---|---|---|---|
Cooling Rate | 0.1-1.0°C/min | Direct correlation | Inverse correlation | High |
Solvent Volume Ratio | 3:1 to 10:1 | Optimum at 5:1 | Decreasing | Medium |
Seeding Concentration | 0.1-1.0% | Minimal | Enhanced nucleation | Low |
Stirring Rate | 50-200 rpm | Minimal | Enhanced mass transfer | Medium |
Hold Time | 2-8 hours | Enhanced | Plateau effect | Medium |
The crystallization kinetics in solvent-assisted processes depend strongly on nucleation and growth phenomena [31]. Research indicates that crystallizability follows the order: isopropanol < ethanol < methanol for most organic compounds, with alcoholic solvents generally exhibiting wider metastable zones compared to polar aprotic or apolar solvents [31]. This relationship directly impacts the operational window for controlled crystallization [31].
Temperature control represents a critical parameter for optimizing crystallization efficiency [32]. Recrystallization protocols require near-boiling solvent temperatures for dissolution followed by controlled cooling to ice-cold temperatures for maximum product recovery [32]. The implementation of minimum solvent volumes at maximum temperatures ensures optimal solubility while minimizing product losses during subsequent washing operations [32].
Washing efficiency optimization involves the selection of appropriate rinse solvents that minimize product dissolution while removing residual impurities [21]. The choice of wash solvent must consider the solubility characteristics of both the target compound and potential impurities to avoid anti-solvent effects that could precipitate unwanted components [21]. Multi-stage washing strategies using progressively different solvent compositions can mitigate step changes in solubility that might otherwise compromise product purity [21].
2,6-Diisopropylnaphthalene serves as a critical precursor in the industrial synthesis of 2,6-naphthalenedicarboxylic acid, which represents one of the most important monomers for advanced polymer production [1] [2]. The oxidative conversion of 2,6-diisopropylnaphthalene to 2,6-naphthalenedicarboxylic acid constitutes a fundamental step in the polyethylene naphthalate manufacturing process [3] [4].
The oxidation process employs molecular oxygen as the primary oxidizing agent in a liquid-phase reaction system [2] [3]. The most widely utilized catalyst system consists of cobalt, manganese, and bromine components, which work synergistically to facilitate the selective oxidation of the isopropyl groups to carboxyl functionalities [3] [5]. This Co-Mn-Br catalyst system demonstrates exceptional activity under reaction conditions of 200-220°C and pressures ranging from 20-30 bar [2].
Research findings indicate that the oxidation mechanism proceeds through multiple intermediate stages, including the formation of acetyl groups and hydroxyethyl derivatives [3]. The reaction pathway involves initial oxidation of the isopropyl substituents to acetyl intermediates, followed by further oxidation to carboxyl groups. Studies utilizing 2,6-diethylnaphthalene as a model compound revealed that the oxidation occurs primarily via acetyl groups (main pathway) and partially through 1-hydroxyethyl and 1-acetoxyethyl intermediates [3].
The industrial significance of this transformation is underscored by its high yield potential, with optimized reaction conditions achieving nearly 90% yield of 2,6-naphthalenedicarboxylic acid [3]. The process selectivity is enhanced through careful control of reaction parameters, including temperature gradients, catalyst concentration, and oxygen flow rates [2] [6].
Alternative oxidation methodologies have been developed to improve process efficiency and environmental sustainability. These include the use of cerium-containing catalysts in combination with traditional cobalt-manganese systems, which can achieve improved yields under milder reaction conditions [7]. The atomic ratio of bromine to total heavy metals typically ranges from 0.001 to 1, with optimal performance observed at specific catalyst compositions [7].
The structural characteristics of 2,6-diisopropylnaphthalene directly influence the properties of the resulting polyethylene naphthalate polymer through the intermediate 2,6-naphthalenedicarboxylic acid [8] [9]. The naphthalene ring system in the polymer backbone provides enhanced rigidity compared to the benzene ring found in polyethylene terephthalate, resulting in superior thermal and mechanical properties [10] [11].
Polyethylene naphthalate exhibits a glass transition temperature of 113-125°C, representing an increase of approximately 50°C compared to polyethylene terephthalate [8] [11]. This thermal enhancement is attributed to the increased aromatic character and reduced chain mobility imposed by the naphthalene ring structure [12]. The melting temperature of polyethylene naphthalate reaches 268-270°C, providing improved thermal stability for high-temperature applications [8] [13].
The mechanical properties of polyethylene naphthalate demonstrate significant improvements over conventional polyesters. The Young's modulus reaches 5200 MPa, representing a 1.3-fold enhancement compared to polyethylene terephthalate [14]. This mechanical reinforcement results from the increased rigidity of the naphthalene-containing polymer backbone and improved intermolecular interactions [10].
Barrier properties constitute another critical advantage of polyethylene naphthalate. The oxygen permeability is reduced to 20 cm³/(m²·day·atm), representing a 2.8-fold improvement over polyethylene terephthalate [14]. This enhanced barrier performance is attributed to the increased tortuosity of diffusion pathways through the polymer matrix, resulting from the bulkier naphthalene ring structure [8].
The ultraviolet absorption characteristics of polyethylene naphthalate extend up to 383 nm, providing inherent protection against ultraviolet radiation [11]. This property eliminates the need for additional ultraviolet stabilizers in many applications, representing both cost savings and performance advantages [11] [15].
Chemical resistance properties are significantly enhanced in polyethylene naphthalene compared to conventional polyesters [8] [11]. The naphthalene ring system provides improved hydrolytic stability and resistance to chemical degradation, particularly under alkaline conditions and elevated temperatures [16].
The transesterification of 2,6-naphthalenedicarboxylic acid derivatives represents a crucial step in the polyethylene naphthalate production process [17] [18]. Multiple transesterification pathways have been developed to convert 2,6-naphthalenedicarboxylic acid or its dimethyl ester into the appropriate monomers for polymerization .
The most commonly employed transesterification route involves the reaction of dimethyl 2,6-naphthalenedicarboxylate with ethylene glycol [18]. Optimal reaction conditions include temperatures of 210°C, reaction times of 240 minutes, and a molar ratio of ethylene glycol to dimethyl ester of 2.8:1 [18]. Zinc acetate serves as the preferred catalyst at concentrations of 0.08 mol% based on the dimethyl ester [18].
Catalyst selection significantly influences transesterification kinetics and product distribution [21]. Comparative studies examining various metal catalysts revealed the following activity sequence: Zn(II) > Mn(II) > Ti(IV) > Co(II) [21]. This catalytic hierarchy reflects the ability of different metal centers to coordinate with ester carbonyls and facilitate nucleophilic attack by hydroxyl groups .
Alternative transesterification pathways utilize direct esterification of 2,6-naphthalenedicarboxylic acid with ethylene glycol . This approach employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid at temperatures ranging from 150-200°C . The reaction proceeds through formation of alkoxide intermediates, which subsequently attack the carboxyl groups to form ester linkages .
Advanced transesterification methodologies incorporate continuous flow processes to improve reaction efficiency and product quality [23]. These processes utilize controlled addition of reactants and optimized temperature profiles to minimize side reactions and maximize conversion rates [23].
The mechanism of transesterification involves nucleophilic attack of hydroxyl groups on ester carbonyls, facilitated by metal catalysts that coordinate to carbonyl oxygen atoms . The reaction proceeds through tetrahedral intermediates that subsequently eliminate methanol or other leaving groups . Reaction kinetics follow Schulz-Flory statistics, allowing description of the transesterification process using single kinetic constants [21].
Process optimization studies have identified critical parameters affecting transesterification efficiency, including temperature, catalyst concentration, reactant ratios, and reaction time [18]. The temperature effect dominates over other parameters, with reaction rates increasing exponentially within the optimal temperature range [18]. Catalyst concentration exhibits a threshold effect, with optimal performance achieved at specific loadings beyond which further increases provide diminishing returns [18].
Irritant;Environmental Hazard